

The Pharmacological Profile of ASP2905: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP2905 is a novel, potent, and selective small molecule inhibitor of the voltage-gated potassium channel KCNH3 (also known as Kv12.2 or BEC1). Preclinical studies have demonstrated its potential as a cognitive enhancer and its possible therapeutic utility in treating central nervous system disorders such as schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the pharmacological profile of ASP2905, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. Detailed methodologies for key preclinical experiments are provided, along with visual representations of its signaling pathway and experimental workflows.

Introduction

The KCNH3 potassium channel is predominantly expressed in the forebrain and is implicated in the regulation of neuronal excitability.[1] Overexpression of KCNH3 has been associated with cognitive deficits, while its inhibition or knockout has been shown to enhance cognitive performance in preclinical models. **ASP2905**, N-(4-fluorophenyl)-N'-phenyl-N"-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine, has emerged as a promising therapeutic candidate due to its high potency and selectivity for KCNH3.[1] This document synthesizes the available preclinical data to provide a detailed pharmacological profile of **ASP2905**.

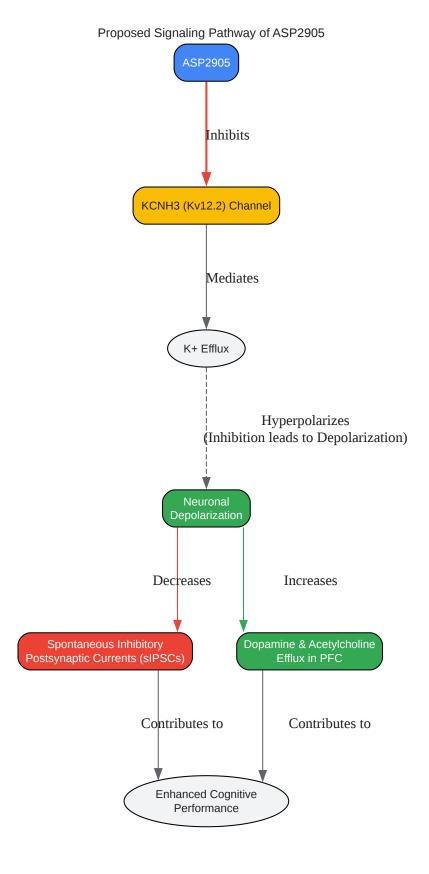


Mechanism of Action & Signaling Pathway

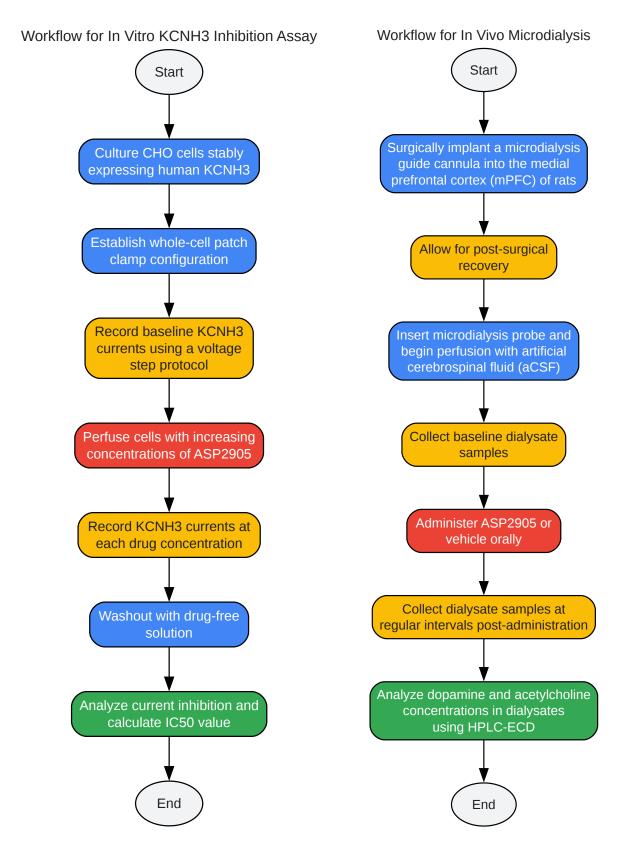
ASP2905 exerts its pharmacological effects through the potent and selective inhibition of the KCNH3 potassium channel.[1] KCNH3 channels play a crucial role in regulating the resting membrane potential and repolarization phase of the action potential in neurons. By inhibiting the outward flow of potassium ions through these channels, ASP2905 leads to neuronal depolarization. This modulation of neuronal excitability is believed to be the primary mechanism underlying its cognitive-enhancing effects.

The downstream effects of KCNH3 inhibition by **ASP2905** include a reduction in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in hippocampal neurons and an increase in the efflux of key neurotransmitters, dopamine (DA) and acetylcholine (ACh), in the medial prefrontal cortex.[1][2] This suggests that **ASP2905** can modulate both GABAergic inhibitory neurotransmission and enhance the activity of crucial neuromodulatory systems involved in cognition and attention.









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References

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- 2. The KCNH3 inhibitor ASP2905 shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
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